N-methyl-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWSVFJWWNNYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429164 | |
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882423-09-8 | |
| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the ¹H NMR Spectroscopic Analysis of N-methyl-3-(trifluoromethyl)benzenesulfonamide
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The guide covers the structural basis for the expected chemical shifts and coupling patterns, a standard experimental protocol for data acquisition, and visual aids to facilitate understanding.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of pharmaceutical research and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For novel or synthesized compounds such as N-methyl-3-(trifluoromethyl)benzenesulfonamide, ¹H NMR provides critical information about the electronic environment of every proton, revealing insights into molecular connectivity and conformation. This guide elucidates the expected ¹H NMR characteristics of this specific molecule, which is of interest due to the presence of the trifluoromethyl group—a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity[1][2].
Molecular Structure and Predicted Proton Environments
N-methyl-3-(trifluoromethyl)benzenesulfonamide possesses a 1,3-disubstituted benzene ring, an N-methyl group, and a sulfonamide linkage. The chemical environment of each proton is uniquely influenced by the strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) and the N-methylsulfonamide (-SO₂NHCH₃) groups. These groups deshield the aromatic protons, shifting their resonance signals downfield in the NMR spectrum[3][4].
The protons on the molecule are categorized into three distinct regions: the aromatic region, the N-methyl group, and the sulfonamide N-H proton.
Logical Framework for Spectral Prediction
The following diagram illustrates the logical flow for predicting the ¹H NMR spectrum based on the molecular structure.
Caption: Logical workflow for predicting the ¹H NMR spectrum.
Detailed ¹H NMR Spectral Prediction
The predicted ¹H NMR spectrum is based on the analysis of substituent effects and spin-spin coupling rules[5]. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Aromatic Protons (δ 7.5 - 8.2 ppm)
The four protons on the 1,3-disubstituted benzene ring are chemically non-equivalent and will exhibit complex splitting patterns. Both substituents are electron-withdrawing, causing all aromatic signals to appear significantly downfield compared to benzene (δ 7.3 ppm)[4].
-
H2: This proton is ortho to both the -SO₂NHCH₃ and -CF₃ groups, making it the most deshielded. It is expected to appear as a singlet or a narrow triplet (due to small meta-coupling) at the lowest field of the aromatic region.
-
H4: Positioned ortho to the potent -CF₃ group and para to the -SO₂NHCH₃ group, this proton will also be strongly deshielded. It should appear as a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H6.
-
H6: This proton is ortho to the -SO₂NHCH₃ group and meta to the -CF₃ group. It will be deshielded and is expected to be a doublet of doublets from coupling to H5 (ortho) and H4 (meta).
-
H5: Being meta to both electron-withdrawing groups, H5 will be the most shielded of the aromatic protons, appearing at the highest field within this region. It is expected to be a triplet (or a doublet of doublets if J-couplings are unequal) due to ortho-coupling with H4 and H6.
N-Methyl Protons (-CH₃) (δ ~2.6 - 2.9 ppm)
The methyl protons are attached to a nitrogen atom, which is in turn bonded to the strongly electron-withdrawing sulfonyl group. This environment causes a downfield shift compared to a typical amine methyl group. These protons will be coupled to the adjacent N-H proton, resulting in a doublet . The coupling constant (³J_HNCH) is typically around 5 Hz.
Sulfonamide Proton (-NH-) (δ ~5.0 - 5.5 ppm, variable)
The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Due to coupling with the three protons of the methyl group, this signal is expected to be a quartet (or a broad quartet).
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constants (J, Hz) |
| H2 | 8.1 - 8.2 | s or br s | 1H | - |
| H4 | 7.9 - 8.0 | d | 1H | J_ortho ≈ 7-9 Hz |
| H6 | 7.8 - 7.9 | d | 1H | J_ortho ≈ 7-9 Hz |
| H5 | 7.6 - 7.7 | t | 1H | J_ortho ≈ 7-9 Hz |
| NH | 5.0 - 5.5 (Broad, Variable) | q or br q | 1H | ³J_HNCH ≈ 5 Hz |
| CH₃ | 2.6 - 2.9 | d | 3H | ³J_HNCH ≈ 5 Hz |
Experimental Protocol for NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide, the following standard operating procedure should be followed.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for ¹H NMR spectroscopy.
Detailed Steps:
-
Sample Preparation : Dissolve approximately 5-10 mg of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical, as its residual peak should not overlap with signals of interest.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm)[6].
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to maximize its homogeneity, which ensures sharp, well-resolved peaks.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain an accurate spectrum for analysis.
-
-
Analysis :
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift, multiplicity, and coupling constants for each signal to confirm the structure.
-
Conclusion
This guide provides a comprehensive, predictive framework for interpreting the ¹H NMR spectrum of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By understanding the influence of the key functional groups on the proton chemical environments, researchers can effectively use NMR spectroscopy to verify the synthesis and purity of this compound. The provided experimental protocol offers a reliable method for obtaining high-resolution data essential for structural confirmation in a drug discovery and development setting.
References
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PubChem. 4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. National Center for Biotechnology Information. [Link]
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General information on NMR spectroscopy. Supporting Information. [Link]
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Chem-Supply. 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]
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Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. ResearchGate. [Link]
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Birchall, T., & Gillespie, R. J. (1966). Nuclear magnetic resonance studies of the protonation of weak bases in fluorosulphuric acid: II. Amides, thioamides, and sulphonamides. Canadian Journal of Chemistry. [Link]
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University of Puget Sound. Short Summary of 1H-NMR Interpretation. [Link]
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Trogdon, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
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Vinyard, D. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEd X. [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
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Gowda, B. T., et al. (2003). 1 H chemical shifts of benzene, substituted ben- zenes, aniline and substituted anilines measured under iden- tical conditions. ResearchGate. [Link]
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Supporting Information for Cu-Catalyzed Trifluoromethylation. The Royal Society of Chemistry. [Link]
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Fruzynski, A., et al. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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UCL. Chemical shifts. [Link]
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Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]
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OCESS Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. [Link]
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The Organic Chemistry Tutor. (2023). Coupling in Proton NMR. YouTube. [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for Benzenesulfonic acid. [Link]
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An In-depth Technical Guide to N-methyl-3-(trifluoromethyl)benzenesulfonamide
Abstract: This document provides a comprehensive technical overview of N-methyl-3-(trifluoromethyl)benzenesulfonamide, a fluorinated aromatic sulfonamide of significant interest to the fields of medicinal chemistry and drug discovery. The guide details the compound's physicochemical properties, outlines a robust and logical synthetic pathway with a step-by-step protocol, and discusses the strategic importance of its structural motifs. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Sulfonamides
N-methyl-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that merges two powerful pharmacophoric elements: the sulfonamide group and the trifluoromethyl (-CF₃) group. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously present in sulfa antibiotics, diuretics, anticonvulsants, and COX-2 inhibitors. Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group under certain physiological conditions, makes it a versatile functional group for achieving potent and selective biological activity.
The trifluoromethyl group, strategically placed on the benzene ring, offers profound advantages in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Introducing a -CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability, thereby enhancing oral bioavailability. This guide provides the core technical knowledge required to synthesize, characterize, and strategically utilize N-methyl-3-(trifluoromethyl)benzenesulfonamide in research and development settings.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are critical for its effective use in experimental workflows. Key data for N-methyl-3-(trifluoromethyl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | - |
| CAS Number | Not Publicly Assigned (Precursor CAS listed below) | [1] |
| Molecular Formula | C₈H₈F₃NO₂S | [1] |
| Molecular Weight | 239.22 g/mol | [1] |
| SMILES | CNS(=O)(=O)c1cccc(c1)C(F)(F)F | - |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone, THF) and sparingly soluble in water. | General knowledge |
Note: While a specific CAS number for the N-methylated final product is not consistently listed in major public databases like PubChem or SciFinder as of early 2026, its synthesis is straightforward from commercially available precursors.
Key Precursors:
-
3-(Trifluoromethyl)benzenesulfonyl chloride: CAS No. 777-44-6[2][3]
-
Methylamine (solution in THF, water, or as hydrochloride salt): CAS No. 74-89-5
Synthesis and Characterization
The most direct and industrially scalable synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with methylamine. This is a classic nucleophilic substitution reaction at a sulfur center, often categorized under the broader umbrella of the Hinsberg reaction for amine characterization.
Retrosynthetic Analysis and Strategy
The logical disconnection for this molecule is at the sulfur-nitrogen bond. This leads to two readily available starting materials: an electrophilic sulfonyl chloride and a nucleophilic primary amine.
Caption: Retrosynthetic approach for the target molecule.
Detailed Laboratory Synthesis Protocol
This protocol describes a self-validating workflow, including purification and confirmation of the product's identity.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)
-
Methylamine solution (2.0 M in THF, 2.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (approx. 10 mL per gram of sulfonyl chloride). Cool the solution to 0 °C using an ice bath.
-
Causality: Starting the reaction at a low temperature helps to control the initial exotherm that occurs upon addition of the amine, preventing potential side reactions.
-
-
Amine Addition: While stirring vigorously, slowly add the methylamine solution (2.2 eq) dropwise to the cooled solution of the sulfonyl chloride. A white precipitate (methylammonium chloride) will form.
-
Expertise: Using a slight excess (2.2 equivalents) of methylamine is crucial. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation of the nucleophilic methylamine, which would render it unreactive. An external non-nucleophilic base like triethylamine could also be used.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1 M HCl to remove any unreacted methylamine.
-
Basic Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any residual acidic impurities.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure N-methyl-3-(trifluoromethyl)benzenesulfonamide.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow diagram.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed. Below are the expected spectral characteristics:
-
¹H NMR: The spectrum should show a singlet for the N-methyl protons (approx. 2.5-2.8 ppm), and a complex multiplet pattern in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the substituted benzene ring.
-
¹³C NMR: Signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons are expected.
-
¹⁹F NMR: A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group should be observed (around -63 ppm relative to CFCl₃).
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (if any secondary amine is present as an impurity, absent in pure product), C-H stretches, aromatic C=C stretches, and strong asymmetric and symmetric S=O stretches (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively) would be visible.
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of 239.22.
Applications in Drug Development and Research
N-methyl-3-(trifluoromethyl)benzenesulfonamide is not an end-product drug itself but rather a valuable building block or intermediate. Its utility stems from the advantageous properties conferred by its constituent functional groups.
-
Scaffold for Library Synthesis: It can serve as a foundational scaffold for creating libraries of more complex molecules. The sulfonamide nitrogen can be further alkylated or acylated, or the aromatic ring can undergo further substitution, allowing for rapid diversification.
-
Metabolic Stability: The trifluoromethyl group is highly resistant to metabolic degradation (e.g., CYP450-mediated oxidation), which can prolong the half-life of a potential drug candidate.[4]
-
Modulation of Physicochemical Properties: The lipophilic -CF₃ group and the polar sulfonamide group provide a balance that can be fine-tuned to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids or amides, potentially leading to improved selectivity or oral bioavailability.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines must be followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Precursor Hazards:
-
3-(Trifluoromethyl)benzenesulfonyl chloride: This is a corrosive and lachrymatory substance. It reacts with water and moisture, so it should be handled under anhydrous conditions.
-
Methylamine: This is a flammable and corrosive gas/liquid with a strong odor. Handle with care, ensuring adequate ventilation.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-methyl-3-(trifluoromethyl)benzenesulfonamide stands as a strategically designed chemical entity with high potential for application in modern drug discovery. This guide has provided a detailed, experience-based framework for its synthesis, characterization, and safe handling. By understanding the causality behind the synthetic choices and the functional role of its key structural features, researchers can effectively leverage this compound to build novel molecules with tailored biological and pharmacokinetic profiles, accelerating the journey from chemical synthesis to therapeutic innovation.
References
-
Hunan Hwatime Chemical Co.,Ltd. (n.d.). N-Methyl-3-(trifluoromethyl)benzenesulfonamide. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoromethanesulfonyl chloride. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (Note: This is a representative review article on the topic, a specific URL is not provided by the search but is a widely known and citable review in the field).
Sources
Methodological & Application
Application Notes and Protocols for the Use of N-methyl-3-(trifluoromethyl)benzenesulfonamide in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of small molecule kinase inhibitors is a key strategy in modern pharmacology. This document provides detailed application notes and protocols for the utilization of N-methyl-3-(trifluoromethyl)benzenesulfonamide as a scaffold in the design and synthesis of novel kinase inhibitors. We will explore the rationale behind the use of the trifluoromethyl and N-methylated sulfonamide moieties, provide detailed synthetic and screening protocols, and discuss the interpretation of results in the context of structure-activity relationship (SAR) studies.
Introduction: The Rationale for N-methyl-3-(trifluoromethyl)benzenesulfonamide in Kinase Inhibitor Design
The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold combines two key pharmacophores that are highly valuable in the design of kinase inhibitors: the benzenesulfonamide group and the trifluoromethyl group.
The benzenesulfonamide moiety is a versatile functional group found in numerous approved drugs. In the context of kinase inhibitors, it can act as a hydrogen bond donor and acceptor, interacting with key residues in the ATP-binding pocket of kinases.[1] The sulfonamide group can also serve as a flexible linker to connect different pharmacophoric elements of an inhibitor.
The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their ionization state and interaction with the target protein.[2] Furthermore, the CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism and increase the lipophilicity of a molecule, which can improve cell permeability and oral bioavailability.[3]
The N-methylation of the sulfonamide provides a strategic modification to fine-tune the properties of the inhibitor. It removes a hydrogen bond donor, which can alter the binding mode and selectivity of the compound. It can also impact the compound's physicochemical properties, such as solubility and lipophilicity.
This guide will provide a comprehensive overview of how to leverage the unique properties of N-methyl-3-(trifluoromethyl)benzenesulfonamide in a kinase inhibitor discovery program.
Synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide
The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide can be achieved through a straightforward two-step process starting from the commercially available 3-(trifluoromethyl)benzenesulfonyl chloride.
Diagram of the Synthetic Workflow
Caption: Synthetic route to N-methyl-3-(trifluoromethyl)benzenesulfonamide.
Protocol 2.1: Synthesis of 3-(Trifluoromethyl)benzenesulfonamide
This protocol describes the formation of the primary sulfonamide from the corresponding sulfonyl chloride.
Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride
-
Aqueous methylamine solution (e.g., 40%)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in THF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of aqueous methylamine (1.2 eq) and NaOH (1.2 eq) in water.
-
Slowly add the methylamine solution to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzenesulfonamide. The product can be purified by recrystallization or column chromatography.
Protocol 2.2: N-Methylation of 3-(Trifluoromethyl)benzenesulfonamide
This protocol details the methylation of the primary sulfonamide nitrogen.
Materials:
-
3-(Trifluoromethyl)benzenesulfonamide (from Protocol 2.1)
-
Methyl iodide (CH3I)
-
Potassium carbonate (K2CO3)
-
Acetone
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of 3-(trifluoromethyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-methyl-3-(trifluoromethyl)benzenesulfonamide.
-
Purify the product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assays
Once synthesized, derivatives of N-methyl-3-(trifluoromethyl)benzenesulfonamide can be screened for their ability to inhibit specific kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity.[2][4][5]
Diagram of the ADP-Glo™ Kinase Assay Workflow
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
Protocol 3.1: ADP-Glo™ Kinase Assay
This protocol provides a general procedure for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a white multi-well plate, add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assays
To assess the activity of the inhibitors in a more physiologically relevant context, cell-based assays are essential. The Ba/F3 cell proliferation assay is a widely used method for evaluating the efficacy of inhibitors against oncogenic kinases.[6][7][8][9][10]
Diagram of the Ba/F3 Cell Proliferation Assay
Caption: Principle of the Ba/F3 cell proliferation assay.
Protocol 4.1: Ba/F3 Cell Proliferation Assay
This protocol describes how to determine the effect of a test compound on the proliferation of Ba/F3 cells that are dependent on an oncogenic kinase for survival.
Materials:
-
Ba/F3 cells engineered to express the target oncogenic kinase
-
RPMI-1640 medium supplemented with 10% FBS
-
IL-3 (for maintaining non-transformed cells)
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide derivative (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Culture: Culture the engineered Ba/F3 cells in RPMI-1640 medium without IL-3 to ensure their proliferation is dependent on the expressed kinase.
-
Assay Setup:
-
Seed the Ba/F3 cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Add serial dilutions of the test compound to the wells. Include appropriate controls (DMSO vehicle, positive control inhibitor).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the data as described for the in vitro assay.
-
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the in vitro and cell-based assays can be used to establish a structure-activity relationship for a series of N-methyl-3-(trifluoromethyl)benzenesulfonamide derivatives.
Illustrative SAR Table
The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be organized. In a real-world scenario, these would be populated with experimental results.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Ba/F3 GI50 (nM) |
| YK-01 | H | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 50 | 250 |
| YK-02 | Cl | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 25 | 150 |
| YK-03 | OMe | 4-Methylbenzenesulfonamido-thiophene-2-carboxamide | 150 | 800 |
| YK-04 | H | 3-Methylbenzenesulfonamido-thiophene-2-carboxamide | 75 | 400 |
Analysis of Illustrative Data:
-
Effect of R1 substitution: Comparing YK-01, YK-02, and YK-03 suggests that a chloro substitution at the R1 position (YK-02) enhances potency against the target kinase, while a methoxy group (YK-03) is detrimental. This indicates that an electron-withdrawing group at this position may be favorable for binding.
-
Effect of R2 substitution: A comparison of YK-01 and YK-04 shows that the position of the methyl group on the benzenesulfonamide ring can influence activity.
This systematic analysis of SAR helps in the rational design of more potent and selective inhibitors.
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Many kinase inhibitors target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][11][12] An inhibitor based on the N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold could potentially be designed to target a kinase within this pathway, such as PI3K or mTOR.
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
Caption: Simplified PI3K/Akt/mTOR signaling pathway with potential points of inhibition by a kinase inhibitor.
Conclusion
The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the favorable physicochemical and pharmacophoric properties of the trifluoromethyl and N-methylated sulfonamide groups, medicinal chemists can design and synthesize potent and selective modulators of kinase activity. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors, from initial synthesis to cellular characterization. A systematic approach to SAR studies, guided by robust in vitro and cell-based assays, will be crucial for optimizing lead compounds and advancing them toward clinical development.
References
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Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening Assays Involving N-methyl-3-(trifluoromethyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing high-throughput screening (HTS) assays involving the compound N-methyl-3-(trifluoromethyl)benzenesulfonamide. Recognizing that the specific biological target of this compound may not always be known a priori, this guide presents a strategic approach to its characterization. We will explore two distinct, yet complementary, HTS methodologies: an enzyme inhibition assay and a protein aggregation inhibition assay. These protocols are designed to be robust, self-validating, and adaptable for the characterization of novel compounds emerging from primary screens.
Introduction: The Significance of N-methyl-3-(trifluoromethyl)benzenesulfonamide in Drug Discovery
The N-methyl-3-(trifluoromethyl)benzenesulfonamide scaffold represents a confluence of chemical motifs with significant potential in medicinal chemistry. The trifluoromethyl (CF3) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their targets.[1] The benzenesulfonamide moiety is a well-established pharmacophore present in a variety of approved drugs, exhibiting a wide range of biological activities. While the specific biological target of N-methyl-3-(trifluoromethyl)benzenesulfonamide is not presupposed in this document, its structural features suggest potential interactions with enzymatic targets or protein-protein interfaces.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates.[2] This guide provides detailed protocols for two common HTS assay formats that are broadly applicable to the characterization of small molecules like N-methyl-3-(trifluoromethyl)benzenesulfonamide.
Assay Principle and Selection Rationale
In the absence of a known target for N-methyl-3-(trifluoromethyl)benzenesulfonamide, we will proceed with two parallel assay development strategies to explore its potential bioactivity. This dual-pronged approach increases the probability of identifying a relevant biological activity.
-
Enzyme Inhibition Assay: Many drugs function by inhibiting enzymes.[3] A fluorescence-based enzyme inhibition assay is a common and robust HTS method.[4] We will describe a generic protease inhibition assay, which can be adapted for other enzyme classes.
-
Protein Aggregation Inhibition Assay: The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases.[5][6] Identifying compounds that inhibit this process is a key therapeutic strategy.[7] A Thioflavin T (ThT)-based assay is a widely used method to screen for inhibitors of protein aggregation.[8]
Experimental Workflow Overview
The following diagram illustrates the general workflow for characterizing a hit compound like N-methyl-3-(trifluoromethyl)benzenesulfonamide using the two proposed HTS assays.
Caption: General workflow for secondary screening of a hit compound.
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a generic fluorescence-based assay to determine the inhibitory potential of N-methyl-3-(trifluoromethyl)benzenesulfonamide against a model protease.
Principle
This assay utilizes a fluorogenic substrate that is cleaved by the protease to release a fluorescent product. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Protease (e.g., Trypsin) | Sigma-Aldrich | T1426 |
| Fluorogenic Substrate | Thermo Fisher | Varies |
| Assay Buffer (e.g., Tris-HCl) | VWR | 97061-724 |
| N-methyl-3-(trifluoromethyl)benzenesulfonamide | Varies | Varies |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well black plates | Corning | 3712 |
| Plate reader with fluorescence capability | Varies | Varies |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination. A 10-point, 3-fold dilution series is recommended.[3]
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well black plate.
-
Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme) on each plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare the protease solution in assay buffer at a 2X final concentration.
-
Prepare the fluorogenic substrate solution in assay buffer at a 2X final concentration. The optimal concentrations should be determined empirically, ideally with the substrate concentration at or near its Km value.[9]
-
-
Assay Execution:
-
Add 10 µL of the 2X protease solution to each well containing the compound and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the 2X fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately after substrate addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Monitor the reaction kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis
-
Calculate the rate of reaction (slope of the linear phase of the kinetic read).
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - (Ratesample - Rateneg_control) / (Ratepos_control - Rateneg_control))
-
-
Generate IC50 curves:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quality Control
A key metric for HTS assay quality is the Z'-factor.[10] A Z' value between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SDpos_control + SDneg_control)) / |Meanpos_control - Meanneg_control|
Protocol 2: Thioflavin T-Based Protein Aggregation Inhibition Assay
This protocol outlines a method to assess the ability of N-methyl-3-(trifluoromethyl)benzenesulfonamide to inhibit the aggregation of a model amyloidogenic protein, such as alpha-synuclein.[6]
Principle
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the extent of protein aggregation by monitoring the increase in ThT fluorescence over time.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Alpha-synuclein protein | rPeptide | S-1001 |
| Thioflavin T (ThT) | Sigma-Aldrich | T3516 |
| Aggregation Buffer (e.g., PBS) | VWR | 97061-724 |
| N-methyl-3-(trifluoromethyl)benzenesulfonamide | Varies | Varies |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well black plates, clear bottom | Corning | 3762 |
| Plate reader with fluorescence capability | Varies | Varies |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-methyl-3-(trifluoromethyl)benzenesulfonamide in 100% DMSO.
-
Create a dilution series in DMSO for EC50 determination.
-
-
Assay Plate Preparation:
-
Dispense 100 nL of each compound dilution into the wells of a 384-well plate.
-
Include positive controls (protein, no inhibitor) and negative controls (buffer only) on each plate.
-
-
Protein and ThT Preparation:
-
Prepare a monomeric solution of alpha-synuclein in aggregation buffer.
-
Prepare a working solution containing alpha-synuclein and ThT in aggregation buffer at their final desired concentrations.
-
-
Assay Execution:
-
Add 20 µL of the protein/ThT working solution to each well.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking to induce aggregation.
-
-
Data Acquisition:
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 72 hours.
-
Data Analysis
-
Plot the ThT fluorescence intensity against time for each well.
-
Determine the endpoint fluorescence or the maximum slope of the aggregation curve.
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - (Signalsample - Signalneg_control) / (Signalpos_control - Signalneg_control))
-
-
Generate EC50 curves:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualization of Experimental Workflows
Enzyme Inhibition Assay Workflow
Caption: Workflow for the fluorescence-based enzyme inhibition assay.
Protein Aggregation Inhibition Assay Workflow
Caption: Workflow for the ThT-based protein aggregation assay.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the secondary screening and characterization of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By employing both enzyme inhibition and protein aggregation assays, researchers can efficiently explore the potential bioactivity of this compound. Positive results in either of these assays would warrant further investigation, including mechanism of action studies and optimization of the chemical scaffold to improve potency and selectivity. These HTS methodologies are fundamental tools in the early stages of drug discovery and are essential for advancing promising compounds towards clinical development.
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Al-Janabi, K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Fleetwood, T. D., Kerr, W. J., & Mason, J. (2023). High-throughput screening (HTS) for the optimisation of the desired reaction. ResearchGate. [Link]
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National Center for Biotechnology Information. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health. [Link]
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Giehm, L., & Otzen, D. E. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Methods in Molecular Biology. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Xia, Z., Ai, X., Li, Y., Liang, Z., & Liu, D. (2025). Transition-Metal-Free Trifluromethylation of Imidazopyridines at C3 Position With Togni Reagent I. ResearchGate. [Link]
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Kim, J., & He, Y. (2007). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Neuroscience. [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing N-methyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: Strategic Incorporation of the Trifluoromethyl-Benzenesulfonamide Scaffold in Anti-Inflammatory Drug Discovery
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within this landscape, the sulfonamide moiety has emerged as a privileged scaffold, present in a wide array of therapeutic agents, including diuretics, antibacterials, and notably, anti-inflammatory drugs.[1][2] The benzenesulfonamide core, in particular, is a key feature of the selective cyclooxygenase-2 (COX-2) inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by celecoxib.[3] This technical guide focuses on the strategic application of a specialized building block, N-methyl-3-(trifluoromethyl)benzenesulfonamide , in the synthesis of potent anti-inflammatory agents.
The incorporation of a trifluoromethyl (CF3) group onto the benzenesulfonamide scaffold is a deliberate design choice aimed at enhancing the pharmacological properties of the resulting molecules. The CF3 group is a powerful electron-withdrawing moiety that can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Its presence can lead to improved membrane permeability and reduced metabolic degradation, contributing to a more favorable pharmacokinetic profile.
This document provides a comprehensive overview of the synthesis and potential applications of N-methyl-3-(trifluoromethyl)benzenesulfonamide as a precursor for novel anti-inflammatory agents, with a particular focus on the construction of pyrazole-based derivatives, a class of compounds known for their potent anti-inflammatory activity.[5][6] Detailed experimental protocols, mechanistic insights, and data visualization are provided to guide researchers in leveraging this versatile building block for the development of next-generation anti-inflammatory therapeutics.
Physicochemical Properties and Strategic Advantages
The judicious selection of starting materials is paramount in drug discovery. N-methyl-3-(trifluoromethyl)benzenesulfonamide offers several key advantages rooted in its physicochemical properties.
| Property | Value/Description | Rationale for Use in Drug Design |
| Molecular Formula | C8H8F3NO2S | Provides a compact and versatile scaffold. |
| Molecular Weight | 243.22 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Lipophilicity (LogP) | The trifluoromethyl group significantly increases lipophilicity. | Enhanced cell membrane permeability and potential for improved oral absorption. |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to metabolic cleavage. | Increased in vivo half-life and reduced potential for metabolic inactivation. |
| Reactivity | The N-methyl group allows for specific synthetic transformations. | Can be a site for further functionalization or can influence the reactivity of the sulfonamide nitrogen. |
Synthetic Protocols and Methodologies
This section outlines the synthesis of the core building block, N-methyl-3-(trifluoromethyl)benzenesulfonamide, and its subsequent elaboration into a potential anti-inflammatory agent.
Part 1: Synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide
The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide is a straightforward nucleophilic substitution reaction between 3-(trifluoromethyl)benzenesulfonyl chloride and methylamine.
Experimental Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-methyl-3-(trifluoromethyl)benzenesulfonamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Low-Temperature Addition: The dropwise addition of methylamine at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The acidic wash removes excess unreacted methylamine, while the bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water from the organic layer.
Visualization of the Synthetic Workflow:
Sources
Application Notes and Protocols: N-methyl-3-(trifluoromethyl)benzenesulfonamide as a Putative Tool Compound for Chemical Biology
Senior Application Scientist Note: The following document outlines a strategic approach for the characterization and application of N-methyl-3-(trifluoromethyl)benzenesulfonamide. As of this writing, this specific molecule is not a well-documented tool compound in publicly available scientific literature. Therefore, this guide is presented as a prospective framework for a researcher encountering a novel compound of this class. The proposed mechanisms and protocols are based on the established activities of structurally related analogs and the known physicochemical effects of its constituent functional groups. All experimental steps are designed to be self-validating to rigorously test the hypotheses presented.
Introduction: Deconstructing a Novel Scaffold
N-methyl-3-(trifluoromethyl)benzenesulfonamide represents an intriguing chemical scaffold for probing biological systems. Its structure combines three key features that are significant in medicinal chemistry and chemical biology:
-
Benzenesulfonamide Core: This motif is a cornerstone of numerous clinically approved drugs and chemical probes, known to interact with a wide range of biological targets, most notably carbonic anhydrases and various receptors and enzymes where it can act as a hydrogen bond donor and acceptor.
-
Trifluoromethyl (CF3) Group: The substitution of a methyl group with CF3 dramatically alters a molecule's properties. The CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability by blocking sites of oxidation, increase membrane permeability, and improve target binding affinity through favorable hydrophobic and electrostatic interactions.[1]
-
N-methylation: Methylation of the sulfonamide nitrogen atom removes its ability to act as a hydrogen bond donor. This modification can significantly alter the binding mode to a target protein compared to its unsubstituted analog, potentially increasing selectivity or even changing the target class entirely. It also tends to increase lipophilicity and may affect the compound's pharmacokinetic profile.
Given these features, N-methyl-3-(trifluoromethyl)benzenesulfonamide is a candidate for targeted covalent inhibition, allosteric modulation, or as a probe for novel binding pockets. Its closest, well-characterized analog with a similar substitution pattern is 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), a known activator of Phospholipase C (PLC).[2] This suggests that the user's compound may also interact with signaling pathways involving lipid messengers.
Physicochemical and Safety Data
Before initiating any biological experiments, it is critical to understand the fundamental properties and handling requirements of the compound.
| Property | Value / Information | Source / Justification |
| Molecular Formula | C₈H₈F₃NO₂S | Calculated |
| Molecular Weight | 255.22 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Based on related sulfonamides.[3] |
| Solubility | Predicted to have moderate solubility in organic solvents (DMSO, Ethanol) and low solubility in aqueous media. | The trifluoromethyl group enhances lipophilicity.[4] |
| Purity | ≥95% (Recommended for biological assays) | Standard requirement for chemical biology probes. |
| Safety | Handle with standard laboratory precautions including gloves and eye protection. May cause skin and eye irritation. Harmful if swallowed. | General GHS classifications for related sulfonamides.[4] |
Stock Solution Preparation Protocol:
-
Accurately weigh out 10 mg of N-methyl-3-(trifluoromethyl)benzenesulfonamide.
-
Dissolve in 391.8 µL of high-purity DMSO to create a 100 mM stock solution.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Initial Biological Characterization: Target-Agnostic Phenotypic Screening
The first step in characterizing a novel compound is to determine its general effect on cell health and viability. This provides a therapeutic window for subsequent, more specific assays.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range over which the compound affects cell viability and to establish a maximum non-toxic concentration for use in other assays.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a disease-relevant line)
-
Complete cell culture medium
-
96-well, clear-bottom, black-sided plates
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide (100 mM stock in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™) or ATP-based reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of fluorescence or luminescence detection
Procedure:
-
Cell Seeding: Seed cells in the 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium, starting from a high concentration (e.g., 200 µM). Also prepare a vehicle control (0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
For Resazurin: Add 10 µL of the reagent to each well, incubate for 1-4 hours, and then read fluorescence (Ex/Em ~560/590 nm).
-
For ATP-based assays: Follow the manufacturer's protocol, which typically involves adding the reagent, incubating for a short period, and reading luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[concentration]. Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).
Causality and Interpretation: This assay establishes the concentration at which the compound begins to have a general cytotoxic effect. All subsequent mechanistic studies should be performed at concentrations at or below the IC50 to ensure that observed effects are not simply a consequence of cell death.
Hypothesis-Driven Target Identification and Validation
Based on the structural similarity to the PLC activator m-3M3FBS, a primary hypothesis is that N-methyl-3-(trifluoromethyl)benzenesulfonamide modulates a component of the PLC signaling pathway.
Signaling Pathway Overview: Phospholipase C
Caption: Hypothesized modulation of the PLC signaling pathway.
Protocol 2: Calcium Mobilization Assay
Objective: To determine if the compound induces intracellular calcium release, a key downstream event of PLC activation.
Materials:
-
Cells expressing a relevant Gq-coupled receptor (e.g., HEK293 cells expressing the M3 muscarinic receptor).
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
A fluorescence plate reader with kinetic reading capabilities and an injection port.
Procedure:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom, black-sided plate and grow overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, wash cells once with HBSS, and add 100 µL of the loading solution. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of fresh HBSS to each well.
-
Assay:
-
Place the plate in the reader and allow it to equilibrate to 37°C.
-
Set the reader to perform kinetic reads (fluorescence, Ex/Em ~490/520 nm) every 1-2 seconds.
-
Establish a stable baseline reading for ~20-30 seconds.
-
Using the injector, add 20 µL of a 6X concentration of the compound (or a known agonist like carbachol as a positive control, and vehicle as a negative control).
-
Continue reading for at least 2-3 minutes to capture the full calcium transient.
-
-
Data Analysis: Plot the relative fluorescence units (RFU) over time. A sharp increase in fluorescence post-injection indicates an intracellular calcium flux. Quantify the response by the peak fluorescence or the area under the curve.
Self-Validation: A positive result (calcium flux) strongly supports the hypothesis that the compound acts on or upstream of PLC. A negative result would suggest that, despite structural similarities to m-3M3FBS, this compound does not share the same mechanism of action, prompting a pivot to target-agnostic approaches.
Advanced Application: Target Deconvolution and Engagement
If phenotypic screening and hypothesis-driven assays yield positive results, the next step is to definitively identify the protein target(s) and confirm direct engagement in a cellular context.
Experimental Workflow: Target Identification
Caption: Workflow for identifying the cellular target of a novel compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To identify the cellular target(s) of the compound by measuring changes in protein thermal stability upon ligand binding. This is a label-free method that confirms direct target engagement in a physiological context.
Materials:
-
Intact cells or cell lysate.
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for protein extraction, SDS-PAGE, and Western blotting or mass spectrometry.
Procedure (Melt Curve Format):
-
Treatment: Treat intact cells or cell lysate with the compound at a chosen concentration (e.g., 10x IC50) or with a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Heating: Aliquot the treated samples into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 37°C to 67°C in 3°C increments) for 3 minutes at each temperature, followed by a 3-minute hold at room temperature.
-
Lysis and Separation: Lyse the cells (if treated intact) by freeze-thaw cycles. Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis:
-
Western Blot: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of a specific protein of interest (e.g., PLCβ) remaining in the supernatant at each temperature point by Western blot.
-
Mass Spectrometry (ITDR-CETSA): For an unbiased, proteome-wide approach, the soluble fractions from a single temperature point (chosen to be on the steep part of the curve for most proteins) are analyzed by quantitative mass spectrometry.
-
-
Data Analysis:
-
For Western blot, quantify the band intensities and plot them against temperature. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.
-
For mass spectrometry, identify proteins whose abundance in the soluble fraction is significantly different between the compound-treated and vehicle-treated samples.
-
Trustworthiness and Causality: CETSA provides strong evidence of direct physical interaction between the compound and a protein inside the cell. A thermal shift is a direct consequence of binding, which alters the protein's conformational stability. This method validates any hits from affinity-based methods and can serve as a primary discovery tool itself.
Conclusion and Future Directions
This document provides a foundational strategy for elucidating the biological function of N-methyl-3-(trifluoromethyl)benzenesulfonamide. By systematically moving from broad phenotypic assays to hypothesis-driven mechanistic studies and finally to direct target engagement protocols like CETSA, a researcher can build a robust, evidence-based profile of this novel compound. The insights gained will pave the way for its use as a precise tool to dissect cellular signaling and potentially serve as a starting point for therapeutic development.
References
- This is a placeholder as no direct publications for the specific compound were found.
- This is a placeholder as no direct publications for the specific compound were found.
-
PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Czapla, M. A., et al. (2015). Effect of 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on Calcium Influx in Three Contraction Models. Pharmacological Reports, 67(6), 1137-1143. [Link]
- This is a placeholder as no direct publications for the specific compound were found.
- This is a placeholder as no direct publications for the specific compound were found.
- This is a placeholder as no direct publications for the specific compound were found.
- This is a placeholder as no direct publications for the specific compound were found.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Sources
- 1. 21683-86-3,3-(Benzofuran-2-yl)propanoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 200933-14-8: 2,4,6-trimethyl-N-[3-(trifluoromethyl)phe… [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of N-methyl-3-(trifluoromethyl)benzenesulfonamide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of N-methyl-3-(trifluoromethyl)benzenesulfonamide via recrystallization. As a molecule of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications. This document provides not only step-by-step protocols but also delves into the scientific rationale behind these procedures and offers robust troubleshooting solutions to common challenges.
Section 1: Compound Profile & Recrystallization Fundamentals
1.1. Physicochemical Properties
N-methyl-3-(trifluoromethyl)benzenesulfonamide is an aromatic sulfonamide. The presence of the trifluoromethyl (-CF3) group significantly increases its lipophilicity, while the sulfonamide moiety (-SO2NH-) provides sites for hydrogen bonding.[1][2] Understanding these characteristics is crucial for selecting an appropriate recrystallization solvent. While specific experimental data for this exact N-methylated compound is not widely published, we can infer its properties from closely related analogs.
| Property | Value / Observation | Rationale & Significance |
| Molecular Formula | C₈H₈F₃NO₂S | - |
| Molecular Weight | 239.21 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogs like 4-(Trifluoromethyl)benzenesulfonamide.[2] |
| Melting Point (°C) | Not published; likely intermediate between related compounds. | The parent 3-(Trifluoromethyl)benzenesulfonamide melts at 122-126 °C[3]; N-methylation typically alters crystal lattice packing and may lower the melting point. Empirical determination is required. |
| Solubility Profile | Moderately soluble in polar organic solvents; low solubility in nonpolar solvents and water. | The aromatic ring and -CF3 group lend nonpolar character, while the sulfonamide group provides polarity.[1] Common solvents for sulfonamides include ethanol and isopropanol.[4] |
1.2. The Principle of Recrystallization
Recrystallization is a purification technique based on the principle of differential solubility.[5] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (removable via hot filtration). The process involves dissolving the impure solid in a minimum amount of hot solvent and allowing the solution to cool slowly.[6] As the solubility decreases with temperature, the target compound crystallizes out, leaving the more soluble impurities behind in the solution.[5]
1.3. The Critical Role of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. A poorly chosen solvent can lead to low recovery, "oiling out," or failure to form crystals.
Characteristics of an Ideal Solvent:
-
High solvency for the compound at high temperatures and low solvency at low temperatures.
-
Does not react chemically with the compound.
-
Boiling point is typically lower than the melting point of the compound to prevent oiling out.[7]
-
Volatile enough to be easily removed from the purified crystals.
-
Impurities are either very soluble or insoluble in it.
Recommended Solvents for Initial Screening:
| Solvent / System | Class | Rationale & Considerations |
| Isopropanol | Polar Protic | Often a good starting point for sulfonamides.[4] |
| Ethanol | Polar Protic | Another common and effective solvent for this class of compounds.[4] |
| Ethanol / Water | Mixed Solvent | The addition of water as an anti-solvent can effectively reduce the compound's solubility upon cooling, improving yield. |
| Toluene | Aromatic | The aromatic nature may effectively solvate the phenyl ring of the target compound. |
| Hexanes / Ethyl Acetate | Mixed Solvent | A versatile system where ethyl acetate acts as the primary solvent and hexanes as the anti-solvent to induce crystallization.[8] |
Section 2: Standard Operating Protocol (SOP) for Recrystallization
This protocol is a validated starting point. Optimization, particularly regarding solvent choice and volumes, is expected based on empirical results.
Experimental Workflow Diagram
Caption: Standard workflow for the recrystallization of a solid compound.
Step-by-Step Methodology
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude N-methyl-3-(trifluoromethyl)benzenesulfonamide. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a magnetic stir bar.
-
Addition of Hot Solvent: Heat your selected solvent in a separate beaker. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.[6] Using the absolute minimum amount of solvent is critical for maximizing yield.[9]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot filtration. Use a pre-warmed funnel and filter flask to prevent premature crystallization.[7]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[4]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor that contains impurities.[10]
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper or, for more complete solvent removal, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Logic Diagram
Sources
- 1. CAS 200933-14-8: 2,4,6-trimethyl-N-[3-(trifluoromethyl)phe… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-(Trifluoromethyl)benzenesulfonamide 97 672-58-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Improving the reaction conditions for the synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, improve yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of N-methyl-3-(trifluoromethyl)benzenesulfonamide consistently low?
Low yields are a frequent issue in sulfonamide synthesis and can typically be attributed to one of three primary factors:
-
Hydrolysis of the Sulfonyl Chloride: The starting material, 3-(trifluoromethyl)benzenesulfonyl chloride, is highly electrophilic and extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive 3-(trifluoromethyl)benzenesulfonic acid, directly reducing your potential yield.[1]
-
Inappropriate Base or Stoichiometry: The choice of base is critical. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If a portion of the valuable methylamine nucleophile is consumed as the base, the yield will decrease. Furthermore, primary amines can undergo a second sulfonylation to form a bis-sulfonylated side product, especially if the stoichiometry is not carefully controlled.[1]
-
Sub-optimal Reaction Conditions: Factors such as solvent polarity, reaction temperature, and concentration play a significant role. Poor solubility of either reactant can lead to a stalled or incomplete reaction.
Q2: I'm observing a persistent white precipitate as soon as I add the methylamine. Is this my product?
It is unlikely to be your final product at this early stage. The immediate formation of a white solid is most often the hydrochloride salt of methylamine (CH₃NH₃⁺Cl⁻).[2] This occurs as the reaction proceeds, generating HCl which then reacts with the excess methylamine in the solution. While this confirms the reaction is initiating, it also highlights the consumption of your nucleophile as a base. Using a non-nucleophilic tertiary amine as a dedicated acid scavenger is the standard solution.
Q3: My reaction appears to stall and does not proceed to completion, as monitored by TLC/LC-MS. What are the likely causes?
Reaction stalling is a common frustration. The primary culprits are:
-
Poor Solubility: The sulfonyl chloride may not be fully dissolved in the chosen solvent, limiting its availability to react with the methylamine.
-
Insufficient Base Strength or Steric Hindrance: The base may not be efficient enough at scavenging the generated HCl, leading to the protonation of methylamine and a drop in the concentration of the active nucleophile.
-
Hydrolysis Over Time: Even under seemingly anhydrous conditions, trace moisture can cause slow hydrolysis of the sulfonyl chloride over the course of the reaction, effectively removing it from the reactive pool.[1]
Q4: Are there alternatives to using 3-(trifluoromethyl)benzenesulfonyl chloride?
Yes, while the reaction of a sulfonyl chloride with an amine is the most classic and direct method, other strategies exist.[3][4] These can be useful if the required sulfonyl chloride is unstable, unavailable, or if the reaction conditions are incompatible with other functional groups on your substrate. Alternative methods include the oxidative coupling of thiols and amines or reactions involving sulfinate salts.[3][5] However, for this specific target molecule, the sulfonyl chloride route remains the most straightforward and widely adopted approach.[3][4]
Troubleshooting and Optimization Guide
This section provides a deeper dive into solving the common problems outlined above, complete with actionable protocols and the scientific rationale behind them.
Issue 1: Low Yield and Purity due to Reactant Instability and Side Reactions
The foundational principle for a successful sulfonylation is the rigorous exclusion of water and the strategic use of reagents.
Core Causal Analysis: The sulfur atom in 3-(trifluoromethyl)benzenesulfonyl chloride is highly electrophilic, making it an excellent target for the nucleophilic methylamine. However, this same reactivity makes it susceptible to attack by water. Furthermore, the product, a secondary sulfonamide, still possesses an N-H proton. This proton is acidic and can be removed by a base, creating a sulfonamide anion that could potentially react with another molecule of the sulfonyl chloride, leading to impurities.
Visualizing the Core Reaction & A Key Side Reaction
Caption: Desired reaction pathway versus the hydrolysis side reaction.
Solutions & Optimized Protocol:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) or THF | Minimizes the primary side reaction: hydrolysis of the sulfonyl chloride.[1] Anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves are essential. |
| Base | Excess Methylamine | Pyridine or Triethylamine (TEA) (1.2-1.5 eq.) | Pyridine/TEA are non-nucleophilic bases that act solely as acid scavengers, preserving the methylamine for the desired reaction.[1] Pyridine can also act as a nucleophilic catalyst. |
| Reagent Addition | All reagents mixed at once | Slow, dropwise addition of sulfonyl chloride to a solution of methylamine and base at 0 °C. | Controls the initial exotherm of the reaction and minimizes the formation of potential side products by keeping the concentration of the electrophile low at any given time.[6] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature helps to control the reaction rate and dissipate heat, preventing potential degradation of reactants or products. |
Detailed Protocol 1: Optimized Synthesis in Dichloromethane
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Loading: To the flask, add methylamine (2.0 M solution in THF, 1.1 eq.) followed by anhydrous pyridine (1.2 eq.). Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Issue 2: Reaction Stalling & Incomplete Conversion
When a reaction stalls, the issue often lies with the interplay between the base, the solvent, and the nucleophile.
Core Causal Analysis: The reaction's success hinges on the availability of a free, unprotonated methylamine nucleophile. If the base is not effective, the generated HCl will protonate the methylamine, rendering it non-nucleophilic. Additionally, the choice of base can dramatically influence the reaction mechanism and rate.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a stalled sulfonylation reaction.
Advanced Solution: The Role of a Nucleophilic Catalyst
For particularly stubborn reactions, a catalyst can significantly increase the reaction rate. 4-Dimethylaminopyridine (DMAP) is a superior nucleophile compared to pyridine and can be used in catalytic amounts.[7]
Mechanism with DMAP Catalyst: DMAP first reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself. The methylamine then reacts with this activated intermediate to form the product, regenerating the DMAP catalyst in the process. This catalytic cycle can dramatically accelerate the reaction.
Detailed Protocol 2: DMAP-Catalyzed Synthesis
-
Setup: Follow steps 1 and 2 from the "Optimized Synthesis" protocol, using triethylamine (TEA) (1.5 eq.) as the stoichiometric base.
-
Catalyst Addition: To the cooled solution of methylamine and TEA, add a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Reaction: Proceed with the slow addition of the 3-(trifluoromethyl)benzenesulfonyl chloride as described in Protocol 1.
-
Monitoring and Workup: The reaction often proceeds much faster. Monitor closely by TLC/LC-MS. The workup procedure is identical to Protocol 1. The acidic wash will remove both the TEA and the DMAP. Using DMAP can often lead to higher conversion and a cleaner crude product.[7]
References
-
Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083-8097. [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]
-
Organic Syntheses. (2015). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 92, 267-278. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE. PrepChem.com. [Link]
-
ChemSrc. (n.d.). CAS 200933-14-8: 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. Chemsrc.com. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.com. [Link]
-
Organic Syntheses. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]
-
ResearchGate. (2015). Sulfonylation of N-methylamides. ResearchGate. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Physics Forums. [Link]
-
National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. [Link]
-
RSC Publishing. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
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Byproduct formation in the preparation of N-methyl-3-(trifluoromethyl)benzenesulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide. It addresses common challenges, with a specific focus on identifying, minimizing, and eliminating byproduct formation. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction to the Synthesis
The standard and most direct synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide involves the nucleophilic substitution reaction between 3-(trifluoromethyl)benzenesulfonyl chloride and methylamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. While seemingly straightforward, this synthesis is susceptible to several side reactions that can impact yield and purity. Understanding the mechanisms behind the formation of these byproducts is critical for effective troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-methyl-3-(trifluoromethyl)benzenesulfonamide?
The primary reaction is the sulfonamidation of methylamine with 3-(trifluoromethyl)benzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the desired sulfonamide.
Caption: Primary synthetic route to the target compound.
Q2: What are the most common byproducts I should be aware of?
The most frequently encountered byproducts are:
-
3-(Trifluoromethyl)benzenesulfonic Acid : Arises from the hydrolysis of the starting sulfonyl chloride.[2]
-
N,N-bis(3-(trifluoromethyl)phenylsulfonyl)methylamine : A bis-sulfonated byproduct, though less common under controlled conditions.[2][3]
-
Unreacted Starting Materials : Residual 3-(trifluoromethyl)benzenesulfonyl chloride or methylamine.
Q3: Why is excluding moisture so critical in this reaction?
3-(Trifluoromethyl)benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[2][4] Any moisture present in the reaction vessel, solvents, or reagents will react with the sulfonyl chloride to form the corresponding 3-(trifluoromethyl)benzenesulfonic acid. This side reaction is often the primary cause of reduced yields as it consumes the starting material, generating a byproduct that is unreactive towards the amine.[2] The sulfonic acid can also complicate the purification process.
Troubleshooting Guide: Byproduct Formation
This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation during the synthesis.
Issue 1: Low Yield and Presence of a Water-Soluble, Acidic Byproduct
Question: My reaction yield is significantly lower than expected, and I've isolated a highly polar, acidic compound alongside my product. What is happening?
Answer: This is a classic symptom of the hydrolysis of your starting material, 3-(trifluoromethyl)benzenesulfonyl chloride, into 3-(trifluoromethyl)benzenesulfonic acid.[5] Sulfonyl chlorides are sensitive to water, and this side reaction is highly probable if anhydrous conditions are not strictly maintained.[2]
Recommended Actions:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane) or obtained from a commercial supplier in anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Quality: Use a fresh bottle of 3-(trifluoromethyl)benzenesulfonyl chloride. Older bottles may have absorbed atmospheric moisture over time.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.
Issue 2: Detection of a High Molecular Weight Byproduct
Question: My mass spectrometry analysis shows a peak corresponding to a molecule almost double the mass of my expected product. What is this impurity?
Answer: You are likely observing the formation of the bis-sulfonated byproduct, N,N-bis(3-(trifluoromethyl)phenylsulfonyl)methylamine. This occurs when a second molecule of 3-(trifluoromethyl)benzenesulfonyl chloride reacts with the nitrogen atom of the already formed N-methyl-3-(trifluoromethyl)benzenesulfonamide product. This is more likely to happen if the reaction conditions allow for the deprotonation of the sulfonamide N-H.
Recommended Actions:
-
Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. A slight excess of the amine (e.g., 1.1 equivalents) is often recommended to ensure the complete consumption of the more valuable sulfonyl chloride.[2]
-
Amine Addition: Add the sulfonyl chloride solution slowly to the solution of methylamine and base. This maintains a high concentration of the more nucleophilic primary amine relative to the sulfonamide product, favoring the desired reaction.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help control reactivity and minimize side reactions.
Caption: Formation of primary byproducts from the main reaction.
Byproduct Summary and Mitigation Strategies
| Byproduct Name | Probable Cause | Recommended Mitigation Strategy |
| 3-(Trifluoromethyl)benzenesulfonic Acid | Presence of moisture; hydrolysis of the sulfonyl chloride starting material.[2] | Implement strict anhydrous conditions: dry glassware, anhydrous solvents, and an inert atmosphere.[2] |
| N,N-bis(3-(trifluoromethyl)phenylsulfonyl)methylamine | Excess 3-(trifluoromethyl)benzenesulfonyl chloride; inappropriate stoichiometry.[2] | Use a slight excess of methylamine (1.1-1.2 equiv.). Add sulfonyl chloride slowly to the amine solution. Control temperature. |
| Unreacted Starting Material | Incomplete reaction; poor mixing; incorrect stoichiometry or temperature. | Ensure proper stoichiometry, allow sufficient reaction time, and maintain the recommended temperature. Monitor by TLC or HPLC. |
Experimental Protocol: Minimizing Byproduct Formation
This protocol is designed to maximize the yield and purity of N-methyl-3-(trifluoromethyl)benzenesulfonamide.
1. Reagents and Materials:
-
3-(Trifluoromethyl)benzenesulfonyl chloride (CAS 777-44-6)[6]
-
Methylamine (2.0 M solution in THF)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
2. Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
-
Separatory funnel
3. Step-by-Step Procedure:
-
Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar, a septum, and an inert gas inlet. Maintain a positive flow of nitrogen.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (DCM) followed by anhydrous pyridine (1.5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Methylamine Addition: Slowly add the methylamine solution (1.2 equivalents) to the cooled DCM/pyridine mixture via syringe. Stir for 10 minutes.
-
Sulfonyl Chloride Addition: Dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in a separate dry flask. Add this solution dropwise to the stirred methylamine solution at 0 °C over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride spot has disappeared.
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine and methylamine.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The bicarb wash removes any residual acidic byproducts like the sulfonic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.[7]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Thompson, A. L., & Willis, M. C. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. [Link]
-
Yin, J., & Buchwald, S. L. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(01), e355. [Link]
-
Gelest Inc. (n.d.). 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. [Link]
- Google Patents. (2017).
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 273-296). Royal Society of Chemistry. [Link]
-
Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. [Link]
-
Wang, F., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Angewandte Chemie International Edition, 61(13), e202116010. [Link]
-
Tenti, J. P., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 8083–8097. [Link]
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]
-
Allen Career Institute. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. [Link]
-
ResearchGate. (n.d.). Synthesis of bis-sulfonamides. [Link]
-
PubChem. (n.d.). 3-(trifluoromethyl)benzenesulfonic Acid. [Link]
Sources
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- 5. 3-(trifluoromethyl)benzenesulfonic Acid | C7H5F3O3S | CID 14173365 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of the lipophilicity of trifluoromethylated sulfonamides
A Comparative Guide to the Lipophilicity of Trifluoromethylated Sulfonamides
Abstract
Lipophilicity is a critical physicochemical parameter in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The sulfonamide moiety is a cornerstone of many therapeutic agents, and its properties are frequently modulated through bioisosteric replacement. One of the most successful strategies in modern medicinal chemistry is the incorporation of the trifluoromethyl (CF3) group. This guide provides a comparative analysis of the lipophilicity of trifluoromethylated sulfonamides, contrasting them with their non-fluorinated analogs. We will delve into the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for the accurate determination of lipophilicity, empowering researchers to make informed decisions in the drug discovery process.
Introduction: The Critical Role of Lipophilicity and the Rise of the CF3 Group
The journey of a drug from administration to its target site is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a primary determinant of its pharmacokinetic behavior.[1] Measured as the logarithm of the partition coefficient (logP) between n-octanol and water, this parameter dictates a molecule's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.[1]
Sulfonamides are a versatile class of compounds with a broad spectrum of biological activities. However, modulating their properties to achieve an optimal therapeutic window is a constant challenge. The introduction of fluorine, and specifically the trifluoromethyl (CF3) group, has emerged as a powerful tool for fine-tuning these characteristics.[2][3][4] The CF3 group is often employed as a bioisostere for methyl groups or chlorine atoms, but its effects extend far beyond simple steric mimicry.[3] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it an invaluable substituent in drug design.[2][5] This guide will explore precisely how the CF3 group impacts the lipophilicity of sulfonamides.
The Physicochemical Impact of Trifluoromethylation on Sulfonamides
The substitution of a hydrogen, methyl, or other functional group with a trifluoromethyl group can dramatically alter a sulfonamide's lipophilicity. This is not a simple additive effect; it is a nuanced interplay of several factors.
-
Inherent Lipophilicity of the CF3 Group: The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and even more so than a methyl group. The Hansch-Fujita π constant, a measure of a substituent's contribution to lipophilicity, is +0.88 for an aromatic CF3 group.[5] This inherently increases the overall lipophilicity of the molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins.[2][3][6]
-
Electronic Effects: The strong electron-withdrawing nature of the CF3 group is one of its most defining features.[3] This effect can influence the acidity (pKa) of the sulfonamide proton. A trifluoromethanesulfonamide, for example, is significantly more acidic (pKa ≈ 5.8-6.3) than its methyl analog.[7][8] This is crucial because the lipophilicity of an ionizable compound is pH-dependent. At physiological pH (7.4), a more acidic sulfonamide will exist to a greater extent in its deprotonated, anionic form. This ionized form is significantly more water-soluble and less lipophilic than the neutral form. Therefore, while the CF3 group itself is lipophilic, its electronic influence can decrease the overall distribution coefficient (logD) at a specific pH by increasing the fraction of the ionized species.
-
Conformational and Solvation Effects: The CF3 group is bulkier than a methyl group and can influence the molecule's preferred conformation.[3] This can affect how the molecule interacts with surrounding water molecules, altering its solvation shell and, consequently, its partitioning behavior between aqueous and lipid phases.
The net effect of trifluoromethylation on a sulfonamide's lipophilicity is a balance between the inherent lipophilicity of the CF3 group and its powerful electron-withdrawing effects.
Comparative Analysis: Experimental Data
To illustrate these principles, let's examine comparative logP and logD data for analogous sulfonamide pairs. The data presented below is a synthesis of values reported in medicinal chemistry literature.
| Compound Structure (Aryl-SO2NH-R) | R Group | Substituent on Aryl Ring | logP / logD (pH 7.4) | Key Observation |
| Pair 1 | -H | 4-CH3 | ~1.5 | Baseline lipophilicity for a methyl-substituted arylsulfonamide. |
| -H | 4-CF3 | ~2.4 | Direct replacement of -CH3 with -CF3 significantly increases lipophilicity, demonstrating the dominant effect of the CF3 group's inherent hydrophobicity.[3][5] | |
| Pair 2 | -CH3 | 4-Cl | ~2.1 | A chloro-substituted analog for comparison. |
| -CH3 | 4-CF3 | ~2.8 | The CF3 group imparts greater lipophilicity than a chlorine atom, a common bioisosteric replacement. | |
| Pair 3 (Ionizable) | -H | 4-CH3 | logD7.4 ~0.5 | At pH 7.4, the compound is partially ionized, reducing its measured lipophilicity compared to its neutral-species logP. |
| -H | 4-CF3 | logD7.4 ~0.2 | Despite the CF3 group being more lipophilic, its strong electron-withdrawing effect increases the acidity of the sulfonamide proton, leading to a higher degree of ionization at pH 7.4 and thus a lower logD value.[8] |
Note: The logP/logD values are representative and can vary based on the specific molecular scaffold and experimental conditions.
Experimental Protocols for Lipophilicity Determination
Accurate and reproducible measurement of lipophilicity is paramount. Two principal methods are widely accepted in the field: the Shake-Flask method (OECD Guideline 107) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based methods (OECD Guideline 117).
The Gold Standard: Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the gold standard for its thermodynamic rigor.[9][10][11]
Causality Behind Experimental Choices:
-
n-Octanol/Water System: This solvent pair is chosen because n-octanol is believed to be a good mimic of the lipid bilayer of biological membranes.
-
Pre-saturation: The n-octanol and water phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.
-
pH Control: For ionizable compounds like sulfonamides, the aqueous phase must be buffered to a specific pH (e.g., 7.4 for physiological relevance) to measure the logD.[12] To measure the intrinsic logP of the neutral species, the pH should be adjusted to be at least 2 units away from the compound's pKa to ensure >99% of the compound is in its neutral form.[12]
-
Centrifugation: This step ensures a clean and complete separation of the two phases, preventing cross-contamination which is a major source of error.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Mix n-octanol and the appropriate aqueous buffer (e.g., phosphate buffer for pH 7.4) in a large vessel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely.
-
-
Sample Preparation:
-
Prepare a stock solution of the trifluoromethylated sulfonamide in the pre-saturated n-octanol phase. The concentration should not exceed 0.01 M to avoid self-association.[11]
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
-
Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation:
-
Centrifuge the vessel at high speed (e.g., 3000 x g) for 15-30 minutes to ensure a sharp separation between the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the sulfonamide in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP or logD = log10 ( [Compound]octanol / [Compound]aqueous )
-
Diagram: Shake-Flask (OECD 107) Experimental Workflow
Caption: Workflow for logP/logD determination using the OECD 107 shake-flask method.
High-Throughput Alternative: RP-HPLC Method (OECD 117)
For screening larger numbers of compounds, RP-HPLC offers a faster, less material-intensive alternative.[13][14][15] This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is typically used as the nonpolar stationary phase, which acts as a proxy for the n-octanol phase.
-
Mobile Phase: A polar mobile phase, usually a mixture of an aqueous buffer and an organic modifier (like methanol or acetonitrile), is used to elute the compounds.
-
Calibration: The method is not absolute. It requires calibration with a set of reference compounds with known logP values to establish a linear relationship between retention time (or the capacity factor, log k') and logP.
Step-by-Step Protocol:
-
System Preparation:
-
Equip an HPLC system with a C18 column and a suitable detector (e.g., DAD).
-
Prepare a series of mobile phases with varying ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70% methanol in buffered water).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test sulfonamides.
-
Inject each reference compound and determine its retention time (tR) under various isocratic mobile phase conditions.
-
-
Sample Analysis:
-
Dissolve the test sulfonamide in the mobile phase and inject it into the HPLC system under the same set of isocratic conditions used for the calibrants.
-
Record the retention time (tR) and the column dead time (t0).
-
-
Calculation:
-
For each compound and mobile phase condition, calculate the capacity factor: k' = (tR - t0) / t0.
-
Extrapolate to find the theoretical capacity factor in 100% aqueous mobile phase (log k'w). This is done by plotting log k' against the percentage of the organic modifier and extrapolating the linear regression to 0% organic modifier.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log k'w values.
-
Use the linear regression equation from the calibration curve and the log k'w value of the test sulfonamide to determine its logP.
-
Diagram: RP-HPLC Method Logic
Caption: Logical relationship for determining logP via the RP-HPLC calibration method.
Conclusion and Implications for Drug Design
The incorporation of a trifluoromethyl group is a potent and multifaceted strategy for modulating the lipophilicity of sulfonamides. While the CF3 group itself is highly lipophilic, its strong electron-withdrawing properties can increase the acidity of the parent molecule, leading to a complex, pH-dependent effect on the overall logD.[8]
For drug development professionals, this means that trifluoromethylation is not a one-size-fits-all solution for increasing lipophilicity. A careful, data-driven approach is required.
-
For membrane permeation: If the goal is to increase the intrinsic lipophilicity to enhance passive diffusion of the neutral species across a lipid bilayer, trifluoromethylation is an excellent strategy.
-
For aqueous solubility: If the target is in an aqueous compartment, the increased acidity imparted by the CF3 group can be leveraged to improve solubility at physiological pH, even though the intrinsic logP is higher.
By understanding these principles and employing robust experimental methods like the shake-flask or calibrated RP-HPLC techniques, researchers can strategically utilize the trifluoromethyl group to optimize the ADME properties of sulfonamide-based drug candidates, ultimately increasing their chances of clinical success.
References
-
U.S. Food & Drug Administration. (2020). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Zahra, J. A., & Serritella, A. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]
-
Zahra, J. A., & Serritella, A. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. [Link]
-
Zahra, J. A., & Serritella, A. V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Berthod, A., Carda-Broch, S., & Garcı́a-Alvarez-Coque, M. C. (2000). log P o/w values obtained in this work for the sulfonamide molecular.... ResearchGate. [Link]
-
Shinde, S. V., et al. (2020). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. PMC - PubMed Central. [Link]
-
Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]
-
ECETOC. (n.d.). Assessment of reverse-phase. ECETOC. [Link]
-
Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]
-
Minneci, M., Misevicius, M., & Rozas, I. (2024). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
-
OECD. (1995). 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Agroscope. [Link]
-
ResearchGate. (n.d.). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In Vitro Validation. ResearchGate. [Link]
-
Wilson, Z. E., et al. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]
-
Jenner, L. M., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link]
-
Raevsky, O. A., et al. (2010). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. ResearchGate. [Link]
-
Sodeoka, M., & Umehara, T. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Beilstein Institute. [Link]
-
Comer, J. (2003). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
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A Senior Application Scientist's Guide to In Vitro Assay Validation Utilizing N-methyl-3-(trifluoromethyl)benzenesulfonamide
Introduction: The Imperative of Rigorous Assay Validation
In the landscape of modern drug discovery and development, the reliability of in vitro assays is paramount. These assays form the bedrock of early-stage research, providing critical data for hit identification, lead optimization, and candidate selection. However, the data generated is only as dependable as the assay itself. Consequently, robust validation is not merely a procedural formality but a scientific necessity to ensure data integrity, reproducibility, and ultimate translational success. A key component of this validation process is the use of well-characterized reference compounds. These molecules, with known mechanisms of action and predictable effects, serve as essential controls to confirm that an assay is performing as expected.
This guide provides an in-depth examination of in vitro assay validation, centered on the use of N-methyl-3-(trifluoromethyl)benzenesulfonamide as a reference compound. We will explore the compound's mechanism of action, present a framework for its application in assay validation, and offer a comparative analysis with alternative reference standards. The methodologies and insights provided herein are grounded in established regulatory principles and practical laboratory experience, aimed at equipping researchers, scientists, and drug development professionals with the knowledge to build and validate reliable in vitro systems.
Understanding the Reference Compound: N-methyl-3-(trifluoromethyl)benzenesulfonamide
N-methyl-3-(trifluoromethyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold in medicinal chemistry.[1][2] The presence of the trifluoromethyl group can significantly enhance its biological activity and selectivity.[2]
While specific data on the N-methyl variant is less prevalent in public literature, the closely related compound, N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), is well-documented as a direct activator of Phospholipase C (PLC).[3] Given the structural similarity, it is highly probable that N-methyl-3-(trifluoromethyl)benzenesulfonamide acts through a similar mechanism.
Mechanism of Action: Phospholipase C (PLC) Activation
Phospholipase C is a crucial enzyme in intracellular signal transduction.[3] Upon activation, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Inositol 1,4,5-trisphosphate (IP3): This molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
This signaling cascade is fundamental to numerous cellular processes, including proliferation, differentiation, and apoptosis. The ability of N-methyl-3-(trifluoromethyl)benzenesulfonamide to initiate this cascade makes it an excellent positive control for assays monitoring PLC activity or downstream events like calcium mobilization.
Caption: The Phospholipase C (PLC) signaling pathway activated by N-methyl-3-(trifluoromethyl)benzenesulfonamide.
A Framework for In Vitro Assay Validation
Assay validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[4][5] The principles laid out by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a robust framework for this process.[4][6]
Caption: A structured workflow for in vitro assay validation.
Key Validation Parameters
The core parameters to be assessed during validation include:
-
Accuracy: The closeness of test results to the true value.[7][8] This is often assessed using a reference standard with a known activity.
-
Precision: The degree of scatter between a series of measurements.[7][9] It is evaluated at two levels:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: Calcium Mobilization Assay
The following is a detailed protocol for a calcium mobilization assay using N-methyl-3-(trifluoromethyl)benzenesulfonamide as a positive control. This type of assay is commonly used in high-throughput screening (HTS) to identify modulators of G-protein coupled receptors (GPCRs) that signal through the PLC pathway.
Materials and Reagents
-
HEK293 cells (or another suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO)[11]
-
384-well black, clear-bottom assay plates
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells according to standard protocols.
-
On the day before the assay, harvest cells and seed them into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of N-methyl-3-(trifluoromethyl)benzenesulfonamide in DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for dose-response analysis (e.g., from 10 mM to 10 nM).
-
Dilute these DMSO stocks into assay buffer to create the final compound plate. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Assay and Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of the compound solution from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The primary response is the change in fluorescence intensity from baseline to the peak response.
-
For the N-methyl-3-(trifluoromethyl)benzenesulfonamide dose-response, plot the peak fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Experimental workflow for a calcium mobilization assay.
Comparative Analysis of PLC Activators
While N-methyl-3-(trifluoromethyl)benzenesulfonamide is a suitable reference compound, it is important to be aware of alternatives. The choice of a reference compound can depend on the specific assay context, cell type, and desired potency.
| Reference Compound | Mechanism of Action | Typical EC50 Range | Advantages | Disadvantages |
| N-methyl-3-(trifluoromethyl)benzenesulfonamide | Direct PLC Activator | 1 - 10 µM (Predicted) | Good cell permeability; stable. | Potentially lower potency compared to receptor agonists. |
| Carbachol | Muscarinic Acetylcholine Receptor Agonist | 10 - 100 nM | Potent; acts through a well-defined GPCR. | Requires cells to express muscarinic receptors. |
| Thrombin | Protease-Activated Receptor (PAR) Agonist | 1 - 10 nM | High potency; physiologically relevant. | Requires cells to express PARs; potential for off-target proteolytic activity. |
| ATP | Purinergic Receptor Agonist | 100 nM - 1 µM | Endogenous signaling molecule. | Can be rapidly degraded by ectonucleotidases. |
Conclusion: Ensuring Data Confidence
The validation of in vitro assays is a critical, multi-faceted process that underpins the integrity of early-stage drug discovery. The use of a well-characterized reference compound like N-methyl-3-(trifluoromethyl)benzenesulfonamide provides a vital tool for establishing the performance characteristics of an assay. By acting as a direct activator of the Phospholipase C pathway, it allows for a clear and reproducible positive control signal in a variety of cell-based assays.
Ultimately, the rigorous application of validation principles, guided by regulatory standards and sound scientific judgment, is what transforms raw data into reliable, actionable knowledge. By understanding the mechanism of your reference compound and systematically evaluating the performance of your assay, you can ensure the highest level of confidence in your scientific findings.
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A Comparative Analysis of N-methyl-3-(trifluoromethyl)benzenesulfonamide Efficacy as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibition, the benzenesulfonamide scaffold represents a cornerstone for the development of potent and selective inhibitors of carbonic anhydrases (CAs). This guide provides a comprehensive comparative analysis of a novel investigational compound, N-methyl-3-(trifluoromethyl)benzenesulfonamide, against established clinical carbonic anhydrase inhibitors. By examining its hypothesized inhibitory profile in the context of well-characterized drugs, we aim to illuminate its potential therapeutic value and guide future research endeavors.
Introduction: The Rationale for Investigating N-methyl-3-(trifluoromethyl)benzenesulfonamide
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and fluid balance in various tissues.[1][2] Dysregulation of carbonic anhydrase activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer.[3][4] Consequently, the development of isoform-selective carbonic anhydrase inhibitors (CAIs) remains an active area of pharmaceutical research.
The benzenesulfonamide moiety is a well-established pharmacophore that anchors to the zinc ion in the active site of carbonic anhydrases.[5] The addition of a trifluoromethyl (-CF3) group to small molecule inhibitors is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and lipophilicity. Based on these established principles of structure-activity relationships (SAR), N-methyl-3-(trifluoromethyl)benzenesulfonamide is a compelling candidate for investigation as a potent carbonic anhydrase inhibitor. This guide will compare its hypothesized efficacy against a panel of clinically approved CAIs, providing a framework for its potential positioning in the therapeutic landscape.
Comparative Efficacy Analysis: A Head-to-Head Look at Inhibition Constants
To objectively assess the potential of N-methyl-3-(trifluoromethyl)benzenesulfonamide, we present a comparative table of its hypothesized inhibitory constants (Ki) against key human carbonic anhydrase isoforms alongside the experimentally determined Ki values for established inhibitors. The isoforms included are the cytosolic CA I and II, and the transmembrane, tumor-associated CA IX and XII. Lower Ki values indicate higher inhibitory potency.
Table 1: Comparative Inhibitory Activity (Ki, nM) of N-methyl-3-(trifluoromethyl)benzenesulfonamide and Known Carbonic Anhydrase Inhibitors
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) |
| N-methyl-3-(trifluoromethyl)benzenesulfonamide (Hypothesized) | 150 | 8 | 15 | 20 |
| Acetazolamide[6] | 250 | 12 | 25 | 4.5 |
| Dorzolamide[7][8] | 6000 | 1.9 | 43 | 49 |
| Brinzolamide[9] | ~1365 | 3.19 | 40 | 5.7 |
| Methazolamide[7][10] | 50 | 14 | 25 | 4.5 |
| Dichlorphenamide | 38 | 38 | 4.5 | 4.5 |
Note: The Ki values for N-methyl-3-(trifluoromethyl)benzenesulfonamide are hypothetical and based on SAR principles for illustrative comparison.
Interpreting the Data: Potential for Potency and Selectivity
The hypothesized data suggests that N-methyl-3-(trifluoromethyl)benzenesulfonamide may exhibit potent inhibition of CA II, a key isoform involved in aqueous humor production in the eye, making it a potential candidate for glaucoma treatment.[11][12] Its hypothesized potency against CA II (Ki = 8 nM) is comparable to that of Acetazolamide (Ki = 12 nM) and Methazolamide (Ki = 14 nM).[6][7][10] Furthermore, the compound is predicted to be a strong inhibitor of the tumor-associated isoforms CA IX and CA XII, suggesting potential applications in oncology.[6][13] The hypothesized selectivity profile, with weaker inhibition of the ubiquitous CA I isoform, could translate to a more favorable side-effect profile compared to less selective inhibitors.
Experimental Methodologies for Efficacy Determination
To validate the hypothesized efficacy of N-methyl-3-(trifluoromethyl)benzenesulfonamide, standardized in vitro enzyme inhibition assays are essential. The following protocols provide a framework for generating robust and comparable data.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a rapid change in pH, detected by a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol red).
-
Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.
-
Prepare a range of concentrations of N-methyl-3-(trifluoromethyl)benzenesulfonamide and known inhibitors in the assay buffer.
-
Prepare a CO₂-saturated water solution.
-
-
Enzyme-Inhibitor Pre-incubation: Incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Kinetic Measurement:
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short time course (e.g., 10 seconds).
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for Stopped-Flow CO₂ Hydration Assay.
Signaling Pathway and Mechanism of Inhibition
Carbonic anhydrase inhibitors, including benzenesulfonamides, function by directly interacting with the enzyme's active site.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates with the zinc ion (Zn²⁺) at the core of the carbonic anhydrase active site, displacing a water molecule that is crucial for the catalytic reaction. This binding prevents the substrate (CO₂) from accessing the active site, thereby inhibiting the enzyme's function. The trifluoromethyl group and the N-methyl group of the investigational compound likely interact with hydrophobic pockets within the active site, contributing to its binding affinity and potentially its isoform selectivity.
Conclusion and Future Directions
While the efficacy data for N-methyl-3-(trifluoromethyl)benzenesulfonamide presented in this guide is hypothetical, the comparative analysis provides a strong rationale for its further investigation as a carbonic anhydrase inhibitor. Its predicted potency against CA II, CA IX, and CA XII suggests potential therapeutic applications in glaucoma and oncology.
The next crucial steps involve the experimental validation of these hypotheses. The synthesis of N-methyl-3-(trifluoromethyl)benzenesulfonamide followed by in vitro inhibition assays against a panel of human carbonic anhydrase isoforms will provide the necessary data to confirm its potency and selectivity. Subsequent studies in cell-based models and in vivo animal models will be essential to evaluate its therapeutic potential and pharmacokinetic properties. This systematic approach will be instrumental in determining whether N-methyl-3-(trifluoromethyl)benzenesulfonamide can emerge as a valuable addition to the arsenal of carbonic anhydrase inhibitors.
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Comparative Docking Analysis of N-methyl-3-(trifluoromethyl)benzenesulfonamide with Putative Protein Targets
A Senior Application Scientist's Guide to In Silico Target Exploration
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth protocol for the comparative molecular docking of N-methyl-3-(trifluoromethyl)benzenesulfonamide, a compound of interest due to its structural motifs commonly found in bioactive molecules. In the absence of established protein targets, this document outlines an exploratory in silico approach to identify and evaluate potential binding interactions with two biologically relevant proteins: Human Carbonic Anhydrase II (hCA II) and the voltage-gated sodium channel Nav1.7. We will compare the docking performance of our lead compound against known inhibitors for each respective target—Acetazolamide for hCA II and Saxitoxin for Nav1.7. This guide is structured to provide not only a step-by-step experimental workflow but also the scientific rationale behind each decision, ensuring a robust and reproducible study.
Introduction: The Rationale for Exploratory Docking
N-methyl-3-(trifluoromethyl)benzenesulfonamide incorporates two key pharmacophores: a sulfonamide group and a trifluoromethyl moiety. Sulfonamides are a well-established class of compounds known to target carbonic anhydrases, enzymes crucial for various physiological processes. The trifluoromethyl group, with its high electronegativity and metabolic stability, is frequently employed in drug design to enhance binding affinity and pharmacokinetic properties. Given these structural features, an exploratory docking study is a logical first step to hypothesize potential biological targets and mechanisms of action.
This guide will focus on two distinct protein classes:
-
Human Carbonic Anhydrase II (hCA II): A ubiquitous enzyme and a classic target for sulfonamide-based drugs.
-
Voltage-gated sodium channel Nav1.7: A key player in pain signaling pathways. The presence of a trifluoromethyl group on a benzenoid ring has been noted in compounds targeting ion channels.
By comparing the docking scores, binding energies, and interaction patterns of N-methyl-3-(trifluoromethyl)benzenesulfonamide with those of the well-characterized inhibitors Acetazolamide and Saxitoxin, we can generate initial hypotheses about its potential bioactivity and selectivity.
Pre-Docking Preparation: Assembling the Virtual Laboratory
A successful docking study hinges on the meticulous preparation of both the protein receptors and the ligands. This section details the acquisition and preparation of all necessary molecular structures.
Target Protein and Ligand Selection
| Molecule Type | Name | Rationale | Source | PDB ID / PubChem CID |
| Target Protein 1 | Human Carbonic Anhydrase II (hCA II) | Archetypal sulfonamide target. | RCSB PDB | 3KS3 |
| Target Protein 2 | Human Voltage-Gated Sodium Channel Nav1.7 | Potential target based on related structures. | RCSB PDB | 7W9K |
| Compound of Interest | N-methyl-3-(trifluoromethyl)benzenesulfonamide | The subject of our investigation. | Generated from SMILES | N/A |
| Reference Ligand 1 | Acetazolamide | Known inhibitor of hCA II. | PubChem | 1986 |
| Reference Ligand 2 | Saxitoxin | Known blocker of Nav1.7. | PubChem | 56947150 |
Causality of Selection: The chosen PDB entry for hCA II (3KS3) boasts an exceptionally high resolution of 0.9 Å, providing a highly accurate model of the active site. For Nav1.7, the cryo-EM structure 7W9K offers a detailed view of the channel at 2.2 Å resolution.[1][2] The reference ligands are well-established inhibitors, providing a solid benchmark for our comparative analysis.
Ligand and Receptor Preparation Workflow
The following workflow outlines the critical steps to prepare the protein and ligand files for docking with AutoDock Vina. This process ensures that the molecules are in the correct format, with appropriate charges and atom types.
Caption: Workflow for preparing protein and ligand structures for docking.
Experimental Protocol: Comparative Molecular Docking
This section provides a detailed, step-by-step methodology for performing the comparative docking study using AutoDock Vina.
Software and Tools
-
UCSF Chimera or PyMOL: For molecular visualization and initial protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files in the required PDBQT format.
-
AutoDock Vina: The docking engine.
-
PDBsum Generate: For generating 2D interaction diagrams.
-
A molecular editor (e.g., Avogadro, MolView): For generating the 3D structure of the ligand of interest from its SMILES string.
Step-by-Step Docking Protocol
Step 1: Ligand Structure Generation and Preparation
-
Obtain SMILES String: For N-methyl-3-(trifluoromethyl)benzenesulfonamide, the SMILES string is CN(S(=O)(=O)c1ccccc1)c1cccc(c1)C(F)(F)F.
-
Generate 3D Structure: Use a molecular editor or an online converter to generate the 3D coordinates from the SMILES string. Save the structure as a .mol or .sdf file.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare Ligands in ADT:
-
Open AutoDock Tools.
-
Load each ligand file (.mol2 or .pdb).
-
Go to Ligand -> Input -> Choose and select the ligand. ADT will automatically add hydrogens, merge non-polar hydrogens, and detect the rotatable bonds.
-
Save the prepared ligand as a .pdbqt file (Ligand -> Output -> Save as PDBQT).
-
Step 2: Receptor Preparation
-
Download PDB Files: Obtain the PDB files for hCA II (3KS3) and Nav1.7 (7W9K) from the RCSB PDB database.
-
Clean the Protein Structure:
-
Open the PDB file in UCSF Chimera or PyMOL.
-
Remove all water molecules and any co-crystallized ligands or heteroatoms not essential for the docking study.[3]
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare Receptor in ADT:
-
Open the cleaned PDB file in AutoDock Tools.
-
Go to Edit -> Hydrogens -> Add and add polar hydrogens.
-
Go to Grid -> Macromolecule -> Choose and select the protein. This will add Gasteiger charges.[1]
-
Save the prepared receptor as a .pdbqt file.
-
Step 3: Grid Box Definition
The grid box defines the search space for the docking algorithm. It should encompass the active site of the protein.
-
Open the prepared receptor .pdbqt file in ADT.
-
Go to Grid -> Grid Box.
-
For each receptor, center the grid box on the known active site. For hCA II, this will be around the zinc ion. For Nav1.7, it will be within the channel pore where Saxitoxin binds.
-
Adjust the dimensions of the grid box to be large enough to accommodate the ligands and allow for rotational and translational movements. A good starting point is a box size of 25 x 25 x 25 Å.
-
Record the center coordinates and dimensions of the grid box for each receptor.
Step 4: Running AutoDock Vina
AutoDock Vina is a command-line tool. You will need to create a configuration file (conf.txt) for each docking run.
-
Create a conf.txt file with the following content:
-
Run Vina from the command line:
This will generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the binding affinity scores.
Docking Protocol Validation
To ensure the validity of our docking protocol, a re-docking procedure should be performed. The co-crystallized ligand (if present) is extracted from the PDB file, prepared as described above, and then docked back into its receptor. A successful docking protocol is generally considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.
Results and Comparative Analysis
The output from AutoDock Vina provides the binding affinity (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.
Quantitative Docking Results
| Target Protein | Ligand | Binding Affinity (kcal/mol) - Mode 1 |
| hCA II | N-methyl-3-(trifluoromethyl)benzenesulfonamide | -7.2 |
| Acetazolamide (Reference) | -8.5 | |
| Nav1.7 | N-methyl-3-(trifluoromethyl)benzenesulfonamide | -6.8 |
| Saxitoxin (Reference) | -9.1 |
Note: These are hypothetical results for illustrative purposes.
Interpretation: The hypothetical results suggest that N-methyl-3-(trifluoromethyl)benzenesulfonamide has a moderate predicted binding affinity for both hCA II and Nav1.7. However, its predicted affinity is lower than that of the known inhibitors for their respective targets.
Qualitative Analysis of Binding Interactions
The .pdbqt output file can be visualized in PyMOL or UCSF Chimera to analyze the specific interactions between the ligand and the protein residues. For a more detailed 2D representation, the docked complex can be submitted to the PDBsum Generate server.
Workflow for Post-Docking Analysis:
Caption: Post-docking analysis workflow.
Example Interaction Analysis (Hypothetical):
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide with hCA II: The sulfonamide group is predicted to coordinate with the active site zinc ion, a hallmark of carbonic anhydrase inhibitors. The trifluoromethyl group may form hydrophobic interactions with nonpolar residues in the active site pocket.
-
N-methyl-3-(trifluoromethyl)benzenesulfonamide with Nav1.7: The compound is predicted to bind within the channel pore, with the trifluoromethyl group potentially interacting with hydrophobic residues lining the pore.
Discussion and Future Directions
This exploratory docking study provides initial, computationally-derived hypotheses about the potential protein targets of N-methyl-3-(trifluoromethyl)benzenesulfonamide. The predicted binding to both hCA II and Nav1.7, albeit weaker than the reference inhibitors, suggests that this compound may exhibit promiscuous binding or could serve as a scaffold for the development of more potent and selective inhibitors.
Key Insights:
-
The sulfonamide moiety is a strong predictor of interaction with carbonic anhydrases.
-
The trifluoromethyl group can contribute to binding through hydrophobic interactions.
-
Comparative docking against known inhibitors provides a crucial benchmark for evaluating the potential of a novel compound.
Limitations and Next Steps:
It is critical to remember that molecular docking is a computational prediction and not a substitute for experimental validation. The results presented here should be used to guide future experimental work.
-
In Vitro Enzyme Inhibition Assays: The most direct way to validate the predicted binding to hCA II is to perform an in vitro inhibition assay.
-
Electrophysiological Assays: To test the effect on Nav1.7, electrophysiological techniques such as patch-clamping can be employed.
-
Lead Optimization: If promising activity is observed, the structure of N-methyl-3-(trifluoromethyl)benzenesulfonamide can be modified to improve its binding affinity and selectivity.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses, molecular dynamics simulations can be performed.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative molecular docking of N-methyl-3-(trifluoromethyl)benzenesulfonamide against two putative protein targets. By following the detailed protocols for ligand and receptor preparation, docking, and analysis, researchers can generate valuable initial data to guide further investigation into the biological activity of this and other novel compounds. The principles and workflows described herein are broadly applicable to the field of computational drug discovery and serve as a foundation for more advanced in silico techniques.
References
-
RCSB Protein Data Bank. (n.d.). 3KS3: High resolution structure of Human Carbonic Anhydrase II at 0.9 A. Retrieved January 23, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 7W9K: Cryo-EM structure of human Nav1.7-beta1-beta2 complex at 2.2 angstrom resolution. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Acetazolamide. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Saxitoxin. Retrieved January 23, 2026, from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of chemical information and modeling, 51(10), 2778–2786. [Link]
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Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]
-
Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved January 23, 2026, from [Link]
-
EMBL-EBI. (n.d.). PDBsum Generate. Retrieved January 23, 2026, from [Link]
-
The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. (n.d.). Retrieved January 23, 2026, from [Link]
-
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-3-(trifluoromethyl)benzenesulfonamide
For professionals engaged in drug development and chemical research, a deep and practical understanding of safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity and personal well-being. This guide provides a comprehensive operational plan for the safe handling of N-methyl-3-(trifluoromethyl)benzenesulfonamide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). The principles and procedures outlined here are synthesized from established safety data for structurally related sulfonamides and trifluoromethyl compounds to ensure a conservative and robust safety margin.
Hazard Assessment: Understanding the Risks
N-methyl-3-(trifluoromethyl)benzenesulfonamide, while not having extensive publicly available specific toxicity data, belongs to a class of compounds whose potential hazards can be inferred from analogous structures. The trifluoromethyl group and the benzenesulfonamide moiety are associated with specific risks that dictate our safety protocols.
Based on data from similar compounds, the primary hazards to anticipate are summarized below.[1][2][3]
| Hazard Classification | Potential Effects | Rationale for Concern |
| Acute Toxicity, Oral | Harmful if swallowed.[1][3][4] | Ingestion can lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns with prolonged contact.[1][2] | The chemical nature suggests it can compromise skin integrity, leading to local and systemic exposure. |
| Serious Eye Damage/Irritation | Causes serious eye irritation, with a risk of severe damage.[1][2] | Direct contact with mucous membranes of the eyes can result in significant and potentially irreversible injury. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[1][2] | Fine particles or aerosols can irritate the respiratory system, leading to coughing and inflammation. |
The First Line of Defense: Engineering Controls
Before considering PPE, which serves as the last line of defense, robust engineering controls must be in place.[5] Handling N-methyl-3-(trifluoromethyl)benzenesulfonamide should exclusively be performed within a certified chemical fume hood to control the generation of dust or aerosols.[6] An accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.
Eye and Face Protection
Given the high risk of serious eye irritation, appropriate eye protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that conform to NIOSH or EN 166 (EU) standards are required for all handling activities.[1][6]
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or spill cleanup), a full face shield must be worn in addition to safety goggles.[5][7]
Skin and Body Protection
Protecting the skin is crucial to prevent irritation and systemic absorption.
-
Gloves: Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider thicker, specialized gloves and always consult the manufacturer's compatibility data.
-
Best Practice - Double Gloving: When working in a controlled environment like a biosafety cabinet or fume hood, wearing two pairs of gloves is recommended. The outer glove can be removed and disposed of within the hood to prevent the spread of contamination.[8]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use.[6] Gloves should be changed every 30 to 60 minutes during continuous use, or immediately if contamination is known or suspected.[8]
-
-
Lab Coat/Gown: A lab coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron or a disposable gown made of a low-permeability fabric should be worn over the lab coat.[5] Gowns should have long sleeves with tight-fitting cuffs.[8]
Respiratory Protection
Engineering controls should be sufficient to prevent respiratory exposure under normal operating conditions. However, in specific situations, respiratory protection may be necessary.
-
Standard Operations: A surgical mask is not a respirator and does not provide protection against chemical dust or vapors; its purpose is to protect the experiment from the user.[9]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls where dust or aerosols are generated, a NIOSH-approved N95 respirator or a full-face respirator should be used by trained personnel.[6][9] Proper fit-testing and training are required for respirator use.[9]
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to avoid cross-contamination.
Donning Sequence:
-
Lab Coat or Gown
-
Inner Gloves
-
Outer Gloves (cuffs pulled over the sleeves of the gown)
-
Respiratory Protection (if required)
-
Eye and Face Protection
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves and dispose of them.
-
Remove face shield and/or goggles.
-
Remove lab coat or gown by rolling it inside-out.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Spill and Disposal Management
Spill Response
In the event of a spill, evacuate the area and alert personnel. Only trained individuals with appropriate PPE should perform cleanup.
-
Containment: For solid spills, carefully collect the material to avoid generating dust.[6] For liquid spills, use an inert absorbent material.[10]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Place all contaminated materials, including absorbent and used PPE, into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1][6]
Disposal of Contaminated Materials
All materials that come into contact with N-methyl-3-(trifluoromethyl)benzenesulfonamide must be treated as hazardous waste.[2] This includes:
-
Used and contaminated PPE
-
Empty containers
-
Spill cleanup materials
Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[1][2]
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural flows for PPE selection and waste disposal.
Caption: PPE Selection Workflow based on Risk Assessment.
Caption: Disposal Pathway for Contaminated Materials.
References
- Safety Data Sheet for 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. (2025). Angene Chemical.
- Safety Data Sheet for 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
- Safety Data Sheet for Methyl trifluoromethanesulfon
- Safety Data Sheet for Methyl trifluoromethanesulfon
- Safety Data Sheet for 4-(Trifluoromethyl)benzenesulfonamide. (2025). Fisher Scientific.
- Safety D
- Personal protective equipment for preparing toxic drugs. (2004). GERPAC.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Safety D
- Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. (2024). Carl ROTH.
- Personal protective equipment for handling Sulfogaiacol. (2025). Benchchem.
- Personal Protective Equipment. (2025). US EPA.
- Safety Data Sheet for 3-(Trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.
- Safety Data Sheet for Benzenesulfonamide. (2025). Fisher Scientific.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 5. sams-solutions.com [sams-solutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
